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Compound of Interest

Compound Name: 2,6-Dichloro-3-iodopyridine

Cat. No.: B142405 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
dichloro-3-iodopyridine, a key intermediate in organic synthesis, particularly in the

development of novel pharmaceutical compounds. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for the

structural characterization of this compound. The guide details available and predicted

spectroscopic data, outlines experimental protocols for data acquisition, and presents logical

workflows for spectroscopic analysis.

Chemical Structure and Properties
2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative with the chemical formula

C₅H₂Cl₂IN and a molecular weight of 273.88 g/mol .[1] Its structure, featuring two chlorine

atoms and one iodine atom on the pyridine ring, makes it a versatile building block for various

cross-coupling reactions.

Spectroscopic Data
A summary of the available and predicted spectroscopic data for 2,6-Dichloro-3-iodopyridine
is presented below. Due to a lack of publicly available experimental spectra for some

techniques, predicted values based on data from structurally similar compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: Experimental NMR data for 2,6-Dichloro-3-iodopyridine is not readily available in the

public domain. The following data is predicted based on the analysis of related compounds

such as 2,6-dichloropyridine and other substituted pyridines.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals

corresponding to the two aromatic protons.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 ~ 7.8 - 8.0 Doublet (d) ~ 8.0

H-5 ~ 7.2 - 7.4 Doublet (d) ~ 8.0

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show five distinct signals for

the five carbon atoms of the pyridine ring.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 152

C-3 ~ 95

C-4 ~ 142

C-5 ~ 125

C-6 ~ 150

Mass Spectrometry (MS)
Note: No experimental mass spectrum for 2,6-Dichloro-3-iodopyridine has been found in

public databases. The data presented here is based on predicted fragmentation patterns and

adduct formation.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the

presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be

observed for the molecular ion and chlorine-containing fragments.
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Predicted Mass Spectrometry Data:

Ion/Adduct Predicted m/z

[M]⁺ 272.86

[M+H]⁺ 273.87

[M+Na]⁺ 295.85

[M+K]⁺ 311.82

Predicted Key Fragmentation Pathways: Under electron ionization (EI), the molecule is

expected to fragment through the loss of a chlorine atom, an iodine atom, or a molecule of HCl

or HI.

Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the

molecule. The IR spectrum of 2,6-Dichloro-3-iodopyridine has been recorded using both

Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques.[2]

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Weak-Medium C-H stretching (aromatic)

~ 1550-1400 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~ 1100-1000 Strong C-Cl stretching

~ 850-750 Strong C-H out-of-plane bending

Below 700 Medium C-I stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
Note: Experimental UV-Vis data for 2,6-Dichloro-3-iodopyridine is not available. The

predicted absorption maxima are based on the known UV-Vis spectra of pyridine and its

derivatives.[3][4]
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Pyridine derivatives typically exhibit two main absorption bands in the UV-Vis region

corresponding to π→π* and n→π* electronic transitions.

Predicted λmax (nm) Transition

~ 220 - 230 π→π

~ 270 - 280 n→π

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for 2,6-Dichloro-3-
iodopyridine are provided below.

NMR Data Acquisition

Sample Preparation Data Acquisition
Data Processing

Start Weigh 5-10 mg of sample Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Transfer to NMR tube Place tube in NMR spectrometer Set up ¹H and ¹³C experiments (e.g., pulse sequences, acquisition parameters) Acquire FID data Fourier Transform FID Phase spectrum Baseline correction

Integrate ¹H signals

For ¹H NMR
Analyze chemical shifts, multiplicities, and coupling constants

For ¹³C NMR

End

Click to download full resolution via product page

Workflow for NMR data acquisition and processing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Sample Preparation:

Accurately weigh 5-10 mg of 2,6-Dichloro-3-iodopyridine.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Data Acquisition Parameters (¹³C NMR):

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Perform baseline correction to obtain a flat baseline.

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Mass Spectrometry Analysis
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Sample Preparation GC-MS Analysis Data Interpretation

Start Dissolve sample in a volatile solvent (e.g., Dichloromethane) Inject sample into GC Separate components on capillary column Ionize eluting compound (e.g., EI) Analyze ions in mass spectrometer Obtain mass spectrum Identify molecular ion and isotopic pattern Analyze fragmentation pattern End

Click to download full resolution via product page

Workflow for GC-MS analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for

this volatile compound.[5]

Sample Preparation:

Prepare a dilute solution of 2,6-Dichloro-3-iodopyridine in a volatile solvent such as

dichloromethane or ethyl acetate (e.g., 1 mg/mL).

GC-MS Conditions:

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.[5]

Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 50-400.

IR Spectroscopy
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Start

Prepare sample (Thin Solid Film Method)

Acquire background spectrum

Acquire sample spectrum

Process data (e.g., baseline correction)

Analyze absorption bands

End

Click to download full resolution via product page

Workflow for IR spectroscopy.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. PubChem lists the use of a

Bruker Tensor 27 FT-IR.[2]

Sample Preparation (Thin Solid Film Method):[6][7]
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Dissolve a small amount of 2,6-Dichloro-3-iodopyridine in a few drops of a volatile solvent

(e.g., dichloromethane).

Place a drop of the solution onto a KBr or NaCl salt plate.

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

Acquire a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of 2,6-Dichloro-3-iodopyridine in a UV-transparent solvent (e.g.,

ethanol, hexane, or acetonitrile).

The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Data Acquisition:

Use a quartz cuvette.

Record the spectrum over a range of approximately 200-400 nm.

Use the pure solvent as a blank to zero the instrument.

Signaling Pathways and Logical Relationships
The primary utility of 2,6-Dichloro-3-iodopyridine in research and drug development lies in its

capacity for selective functionalization through sequential cross-coupling reactions. The
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differential reactivity of the C-I and C-Cl bonds allows for a controlled, stepwise introduction of

different substituents.

2,6-Dichloro-3-iodopyridine Cross-coupling at C-3 (e.g., Suzuki, Sonogashira) 2,6-Dichloro-3-substituted-pyridine Cross-coupling at C-2 and/or C-6 Di- or Tri-substituted Pyridine Derivative

Click to download full resolution via product page

Synthetic pathway for functionalization.

This selective functionalization is a key logical relationship to consider when analyzing the

spectroscopic data of reaction products derived from this starting material. The disappearance

of signals corresponding to the halogen atoms and the appearance of new signals

corresponding to the introduced substituents in the NMR, MS, and IR spectra can be used to

monitor the progress and confirm the outcome of these synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142405#spectroscopic-data-for-2-6-dichloro-3-
iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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